5-Fluoro-2-(oxazol-2-yl)benzoic acid
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Overview
Description
5-Fluoro-2-(oxazol-2-yl)benzoic acid is a heterocyclic compound that features a benzene ring substituted with a fluorine atom and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(oxazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with fluorinated benzaldehydes under acidic conditions to form the oxazole ring . The reaction conditions often include the use of catalysts such as palladium or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(oxazol-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene ring or the oxazole ring .
Scientific Research Applications
5-Fluoro-2-(oxazol-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar in structure but lacks the fluorine atom and oxazole ring.
Oxazoline: Contains an oxazole ring but differs in the substitution pattern on the benzene ring.
Thiazole: Similar heterocyclic structure but contains sulfur instead of oxygen in the ring.
Uniqueness
5-Fluoro-2-(oxazol-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and an oxazole ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H6FNO3 |
---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
5-fluoro-2-(1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H6FNO3/c11-6-1-2-7(8(5-6)10(13)14)9-12-3-4-15-9/h1-5H,(H,13,14) |
InChI Key |
RMHYWFYANVLDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=NC=CO2 |
Origin of Product |
United States |
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